偏硼酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium Metaborate (CAS 16481-66-6) is a white to off-white powder . It is often used in synergy with fluoride products as an additive to produce steel and other non-ferrous metals . It can also be used in photography and as raw material in chemical manufacturing .

Synthesis Analysis

Potassium Metaborate can be synthesized from the interactions between B(OH)3 boric acid molecules, B(OH)4 metaborate ions, water molecules, and potassium cations in borate solutions . The solute ions and molecules have a marked effect on the second coordination shell of the water molecules .Molecular Structure Analysis

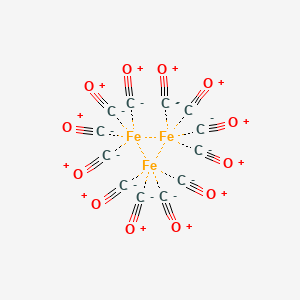

The metaborate radical is (B 3 O 6) —3, a ring of three BO 3 triangles . The BO 3 groups are slightly distorted, with the B–O distances being 1.33A, 1.38A and 1.38A, and the O–O distances 2.30A, 2.38A and 2.38A .Chemical Reactions Analysis

In borate solutions, Potassium ions and trans-B(OH)3 tend to form a monodentate contact ion pair (MCIP) with a K–B distance of approximately 3.8 Å . As the solution concentration increases, there is a BCIP to MCIP transformation .Physical And Chemical Properties Analysis

Potassium Metaborate is a white to off-white powder . In borate solutions, the solute ions and molecules have a marked effect on the second coordination shell of the water molecules, causing a greater deviation from a tetrahedral structure than is observed for pure water .科学研究应用

Structural Analysis

Potassium Metaborate is used in the structural analysis of borate solutions . The interactions between boric acid molecules, metaborate ions, water molecules, and potassium cations in borate solutions are studied using H/D isotopic substitution neutron diffraction, empirical potential structure refinement (EPSR), and DFT-based quantum calculations .

Hydrogen Storage

Potassium Metaborate has potential applications in large-scale hydrogen storage . Alkali metal borohydrides, including Potassium Metaborate, react spontaneously with water, generating dihydrogen and metaborate salts . The physical and chemical properties of these self-hydrolysis solutions are examined by following the hydrogen evolution, the pH changes, and monitoring the reaction intermediates using NMR .

Medical Treatment

Boron-containing compounds, including Potassium Metaborate, have important applications in medical treatment . The electron-deficient B atom has two structural units, BO 3 and BO 4 in borate anions, which can transform between themselves upon changing the atomic and molecular stoichiometry of the solution, or the species of cation within the mixture .

Agriculture

Potassium Metaborate also finds its use in the field of agriculture . Boron-containing compounds are known to have significant academic research value and practical applications in this field .

Chemical Products

Potassium Metaborate is used in the production of various chemical products . The unique properties of borate solutions, where a variety of boron-containing species can coexist in water, lead to a variety of interesting properties of borate materials .

Cosmetics

Potassium Metaborate is used in the cosmetic industry as an antioxidant to prevent skin photoaging, which is mediated by oxidative stress .

作用机制

Target of Action

Potassium metaborate primarily targets bacterial cells, such as Pectobacterium carotovorum, a common bacterial disease agent in fruits and vegetables . It has been shown to inhibit the growth of this bacterium effectively .

Mode of Action

Potassium metaborate interacts with its bacterial targets by damaging their cell membranes . This interaction results in the extrusion of cytoplasmic material from the bacterial cells, leading to their death . The compound’s effectiveness is observed at a concentration of 100 mM, both at pH 9.2 and after adjustment to pH 7.0 .

Biochemical Pathways

Potassium metaborate affects the biochemical pathways of bacterial cells. It disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and eventual cell death

Pharmacokinetics

It’s known that liquid forms of potassium are absorbed a few hours post-administration .

Result of Action

The primary result of potassium metaborate’s action is the inhibition of bacterial growth. This is achieved through the damage of bacterial cell membranes, leading to cell death . In practical applications, this effect significantly reduces the incidence of soft rot disease in tomatoes when infected fruits are dipped in a 100 mM solution of potassium metaborate .

Action Environment

The action of potassium metaborate can be influenced by environmental factors such as pH and concentration. Its antibacterial activity is effective at a pH of 9.2 and remains effective after adjustment to pH 7.0 . Furthermore, its bactericidal activity is observed at a concentration of 100 mM

安全和危害

未来方向

Alkali metal borohydrides, including Potassium Metaborate, are promising candidates for large-scale hydrogen storage . They react spontaneously with water, generating dihydrogen and metaborate salts . While sodium borohydride is the most studied, potassium has the best chance of commercial application .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Potassium Metaborate can be achieved through a reaction between Boric Acid and Potassium Hydroxide.", "Starting Materials": ["Boric Acid", "Potassium Hydroxide"], "Reaction": [ "1. Dissolve Boric Acid in water to form a solution.", "2. Add Potassium Hydroxide slowly to the Boric Acid solution with stirring.", "3. Heat the mixture to 70-80°C and continue stirring until all the Potassium Hydroxide has dissolved.", "4. Continue heating the mixture until the water has evaporated and a white residue is formed.", "5. Cool the residue and wash it with ethanol or water to remove any impurities.", "6. Dry the Potassium Metaborate in an oven at 100-120°C until a constant weight is obtained.", "7. Store the Potassium Metaborate in an airtight container until ready for use." ] } | |

CAS 编号 |

16481-66-6 |

产品名称 |

POTASSIUM METABORATE |

分子式 |

KBO2.xH2O |

分子量 |

82.92 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)